
2-Methylphenyl oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenyl oxoacetate: methyl 2-(4-methylphenyl)-2-oxoacetate , is a chemical compound with the molecular formula C10H10O3. Its IUPAC name is methyl (4-methylphenyl) (oxo)acetate . The compound consists of an aromatic ring (phenyl group) substituted with a methyl group and an oxoacetate functional group.
Métodos De Preparación
Synthetic Routes: The synthesis of 2-Methylphenyl oxoacetate involves the reaction of an appropriate precursor with an oxoacetate reagent. One common method is the Friedel-Crafts acylation of 4-methylacetophenone using oxalyl chloride or oxalyl bromide. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product.
Reaction Conditions:Precursor: 4-methylacetophenone
Reagents: Oxalyl chloride or oxalyl bromide
Solvent: Typically a nonpolar solvent (e.g., dichloromethane)
Temperature: Room temperature or slightly elevated
Catalyst: Lewis acid catalyst (e.g., aluminum chloride)
Industrial Production: While this compound is not produced on a large scale industrially, it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Análisis De Reacciones Químicas
Reactivity: 2-Methylphenyl oxoacetate can undergo several types of reactions:
Acylation: As mentioned earlier, it is synthesized via Friedel-Crafts acylation.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.
Hydrolysis: Aqueous acid or base (e.g., HCl, NaOH)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Major Products: The major product of hydrolysis is 2-methylbenzoic acid, while reduction yields 2-methylphenyl ethanol.
Aplicaciones Científicas De Investigación
2-Methylphenyl oxoacetate finds applications in:
Organic Synthesis: As an intermediate for various compounds.
Medicinal Chemistry: It may be used in drug development.
Agrochemicals: Potential use in pesticide or herbicide synthesis.
Mecanismo De Acción
The exact mechanism of action for 2-Methylphenyl oxoacetate depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
Comparación Con Compuestos Similares
While 2-Methylphenyl oxoacetate is unique due to its specific substitution pattern, similar compounds include other aromatic esters and acyl derivatives.
Propiedades
Número CAS |
127303-90-6 |
|---|---|
Fórmula molecular |
C9H8O3 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2-methylphenyl) 2-oxoacetate |
InChI |
InChI=1S/C9H8O3/c1-7-4-2-3-5-8(7)12-9(11)6-10/h2-6H,1H3 |
Clave InChI |
BNSQXASHMJFAIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


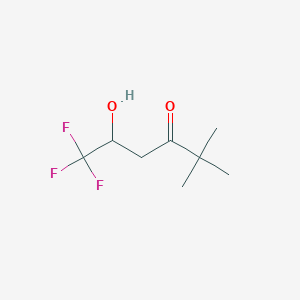
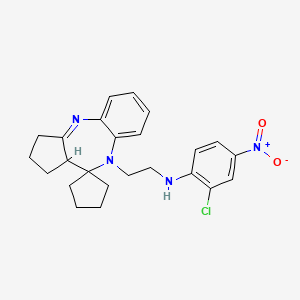
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
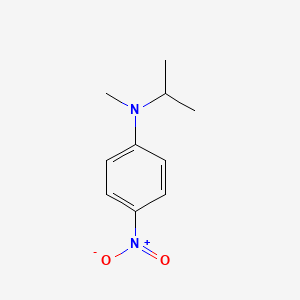
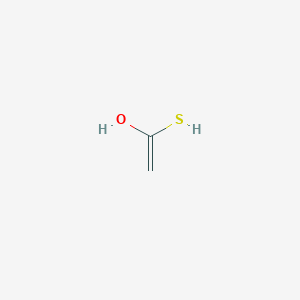
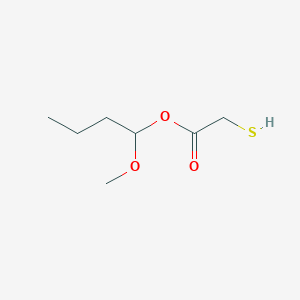
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
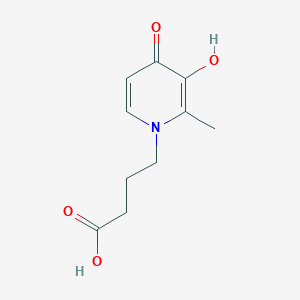
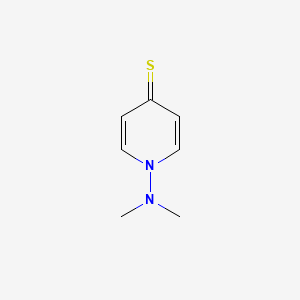
silane](/img/structure/B14277367.png)
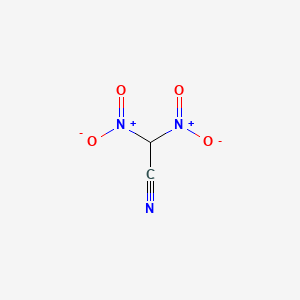
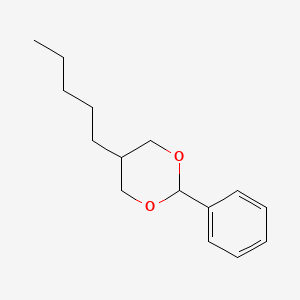
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
